1-[3-(Ethylthio)-2-pyridyl]ethanone
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Overview
Description
1-[3-(Ethylthio)-2-pyridyl]ethanone is an organic compound with the molecular formula C9H11NOS It is characterized by a pyridine ring substituted with an ethylthio group and an ethanone group
Preparation Methods
The synthesis of 1-[3-(Ethylthio)-2-pyridyl]ethanone typically involves the reaction of 3-(ethylthio)pyridine with acetic anhydride under controlled conditions. The reaction is carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the acetylation process. The product is then purified through recrystallization or chromatography to obtain a high-purity compound .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. These methods often include the use of automated reactors and continuous flow systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
1-[3-(Ethylthio)-2-pyridyl]ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, resulting in the conversion of the ethanone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where the ethylthio group can be replaced by other nucleophiles such as halides or amines.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to drive the reactions towards the desired products .
Scientific Research Applications
1-[3-(Ethylthio)-2-pyridyl]ethanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique chemical structure may offer advantages over existing treatments.
Mechanism of Action
The mechanism of action of 1-[3-(Ethylthio)-2-pyridyl]ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The ethylthio group and the pyridine ring play crucial roles in binding to these targets, modulating their activity. This interaction can lead to various biological effects, depending on the specific pathway involved. For example, in antimicrobial research, the compound may inhibit the growth of bacteria by interfering with essential enzymatic processes .
Comparison with Similar Compounds
1-[3-(Ethylthio)-2-pyridyl]ethanone can be compared with other similar compounds, such as:
1-[2-(Ethylthio)-3-pyridyl]ethanone: This compound has a similar structure but with different substitution patterns on the pyridine ring, leading to variations in chemical reactivity and biological activity.
1-[3-(Methylthio)-2-pyridyl]ethanone: The presence of a methylthio group instead of an ethylthio group can result in different physical and chemical properties, affecting its applications and effectiveness in research.
Properties
Molecular Formula |
C9H11NOS |
---|---|
Molecular Weight |
181.26 g/mol |
IUPAC Name |
1-(3-ethylsulfanylpyridin-2-yl)ethanone |
InChI |
InChI=1S/C9H11NOS/c1-3-12-8-5-4-6-10-9(8)7(2)11/h4-6H,3H2,1-2H3 |
InChI Key |
QSYSNLFAGWSYID-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=C(N=CC=C1)C(=O)C |
Origin of Product |
United States |
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